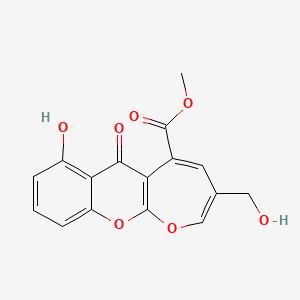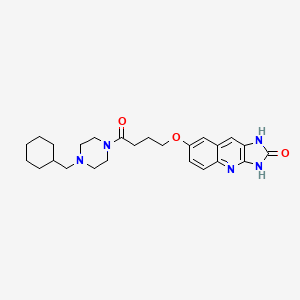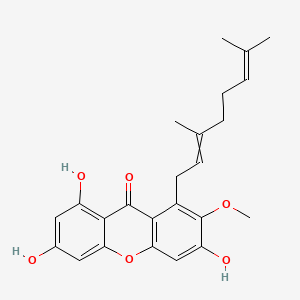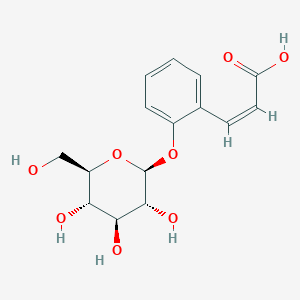
cis-coumarinic acid-beta-D-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-beta-D-Glucosyl-2-hydroxycinnamate, also known as beta-D-glucosyl-2-coumarinic acid or cis-coumarinic acid-beta-D-glucoside, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. cis-beta-D-Glucosyl-2-hydroxycinnamate is slightly soluble (in water) and a weakly acidic compound (based on its pKa). cis-beta-D-Glucosyl-2-hydroxycinnamate can be biosynthesized from cis-2-coumaric acid. Outside of the human body, cis-beta-D-glucosyl-2-hydroxycinnamate can be found in a number of food items such as ucuhuba, cloud ear fungus, grape, and saffron. This makes cis-beta-D-glucosyl-2-hydroxycinnamate a potential biomarker for the consumption of these food products.
2-(beta-D-glucosyloxy)-cis-cinnamic acid is a beta-D-glucoside consisting of cis-2-coumaric acid having a beta-D-glucosyl residue attached to the phenolic hydroxy group. It derives from a cis-2-coumaric acid. It is a conjugate acid of a 2-(beta-D-glucosyloxy)-cis-cinnamate.
科学的研究の応用
1. Role in Plant Biochemistry and Physiology
cis-coumarinic acid-beta-D-glucoside has been studied extensively for its role in plant biochemistry and physiology. Research indicates that it is a significant component in various plants, contributing to their overall chemical profile and metabolic processes. For example, studies have identified its presence in Salvia officinalis, revealing its role in the plant's chemical composition (Lu & Foo, 2000). Additionally, research on Melilotus alba (white sweet clover) indicates that this compound is an intermediate in the conversion of certain acids to coumarin, highlighting its significance in the plant's metabolic pathways (Stoker & Bellis, 1962).
2. Understanding Plant Metabolic Pathways
Further studies on plants like Melilotus alba have provided insights into the complex metabolic pathways involving this compound. These studies have explored the distribution of this compound in different plant tissues, shedding light on its biosynthesis and role in plant physiology (Williams, Haskins, & Gorz, 1964). Understanding these pathways is crucial for comprehending plant biochemistry and can have broader implications in fields like agriculture and botany.
3. Implications in Plant Genetics and Breeding
The study of this compound has also contributed to understanding the genetic factors influencing plant biochemistry. Research has shown that genetic factors can significantly impact the levels of this compound in plants like Melilotus alba, with implications for plant breeding and genetic research (Akeson, Gorz, & Haskins, 1963).
特性
分子式 |
C15H18O8 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |
InChIキー |
GVRIYIMNJGULCZ-QLFWQTQQSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



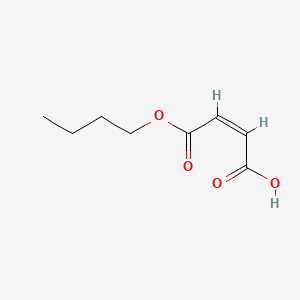
![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)


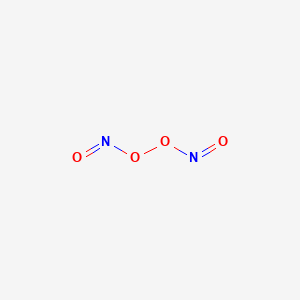

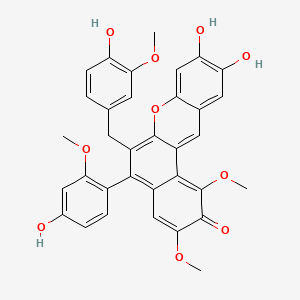
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B1236872.png)
![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)

